molecular formula C14H22N4O4S B2733538 8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 378202-67-6

8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2733538
CAS No.: 378202-67-6
M. Wt: 342.41
InChI Key: LGSRTWVRXPMZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2,3-dihydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C14H22N4O4S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

New Purinediones Synthesis

The synthesis of new purinediones involves the formation of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones through multi-step processes. These processes illustrate the complexity and versatility of synthesizing purine derivatives, including modifications at the purine ring to introduce various substituents which may include sulfur-containing groups similar to the compound of interest (Ondrej Šimo, A. Rybár, & J. Alföldi, 1995).

Biological Activities

Purine Alkaloids from Marine Sources

Purine alkaloids isolated from marine organisms like the South China Sea gorgonian Subergorgia suberosa, including various purine-6,8-diones, have been studied for their cytotoxicity toward human cancer cell lines. This research suggests the potential of purine derivatives in developing anticancer agents (S. Qi, Si Zhang, & Hui Huang, 2008).

Structural Analysis and Drug Design

Structure-Activity Relationship Studies

The exploration of the structure–5-HT receptor affinity relationship in purine-dione derivatives has led to insights into their potential as pharmacological agents. By modifying the purine core structure, researchers have investigated the influence of various substituents on the affinity for serotonin receptors, aiding in the design of new compounds with improved therapeutic profiles (P. Żmudzki et al., 2015).

Anticancer Activity

Certain purine-dione derivatives have been synthesized and tested for their anticancer activity, demonstrating the potential of these compounds in oncological research. The design and molecular modeling of these compounds are critical in identifying promising candidates for further pharmacological studies (A. Hayallah, 2017).

Properties

IUPAC Name

8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-8(2)4-5-18-10-11(17(3)13(22)16-12(10)21)15-14(18)23-7-9(20)6-19/h8-9,19-20H,4-7H2,1-3H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSRTWVRXPMZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.